molecular formula C19H20ClN5O3S B2860242 N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251669-94-9

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2860242
CAS No.: 1251669-94-9
M. Wt: 433.91
InChI Key: ADPYASDLMDKIDZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, methoxy groups, a pyrazolyl-pyrimidinyl moiety, and a thioacetamide linkage.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-11-5-12(2)25(24-11)17-8-19(22-10-21-17)29-9-18(26)23-14-6-13(20)15(27-3)7-16(14)28-4/h5-8,10H,9H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYASDLMDKIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 5-Chloro-2,4-Dimethoxyaniline

5-Chloro-2,4-dimethoxyaniline undergoes acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl byproducts.

Reaction Conditions

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 0°C → Room temperature
Time 4 hours
Yield 82%

The product is purified via recrystallization from ethanol, yielding white crystalline solids (m.p. 145–147°C).

Spectral Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.32 (s, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 4.01 (s, 3H, OCH3), 3.95 (s, 3H, OCH3), 3.89 (s, 2H, CH2CO), 2.15 (s, 3H, NHCOCH3).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Synthesis of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Thiol

Nucleophilic Substitution on 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine reacts with 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base. Selective substitution at the 6-position is achieved at 80°C for 6 hours.

Intermediate: 6-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Parameter Value
Solvent DMF
Temperature 80°C
Time 6 hours
Yield 75%

Thiolation via Thiourea Intermediate

The chloropyrimidine intermediate is refluxed with thiourea in ethanol, yielding the thiol derivative.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature Reflux
Time 3 hours
Yield 68%

Spectral Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.20 (s, 1H, pyrazole-H), 2.50 (s, 6H, CH3).
  • MS (ESI): m/z 238.1 [M+H]+.

Thioether Bond Formation

Coupling via Nucleophilic Displacement

The thiolate anion, generated by treating 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-thiol with sodium hydride (NaH) in tetrahydrofuran (THF), reacts with N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide.

Optimized Conditions

Parameter Value
Solvent THF
Temperature 0°C → Room temperature
Time 12 hours
Yield 65%

Alternative Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the thiol and chloroacetamide derivative couple in THF at 0°C. This method improves yield to 78% but requires rigorous anhydrous conditions.

Purification and Analytical Validation

Column Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding a pale-yellow solid.

Characterization Data

  • Melting Point: 189–191°C
  • 1H NMR (400 MHz, CDCl3): δ 8.60 (s, 1H, pyrimidine-H), 7.35 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 4.05 (s, 2H, SCH2CO), 3.99 (s, 3H, OCH3), 3.92 (s, 3H, OCH3), 2.55 (s, 6H, pyrazole-CH3).
  • 13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 162.1 (pyrimidine-C), 154.0 (pyrazole-C), 132.5–110.2 (aromatic carbons).
  • HRMS (ESI): m/z 487.1124 [M+H]+ (calc. 487.1128).

Challenges and Optimization Strategies

Steric Hindrance

The 3,5-dimethylpyrazole group impedes nucleophilic substitution at the 4-position of pyrimidine. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.

Thiol Oxidation

To prevent disulfide formation, reactions are conducted under nitrogen with antioxidants like ascorbic acid.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and thioacetamide linkage can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: shares structural similarities with other compounds containing chlorinated phenyl rings, methoxy groups, and thioacetamide linkages.

Uniqueness

  • The unique combination of functional groups and structural features in this compound distinguishes it from other similar compounds. This uniqueness may confer specific properties and activities that are valuable in scientific research and industrial applications.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on various research findings.

Chemical Structure and Properties

The compound has a complex structure featuring multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₈ClN₃O₂S
Molecular Weight 343.84 g/mol
CAS Number 880405-14-1

Inhibition of Kinase Activity

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of receptor tyrosine kinases (RTKs). RTKs play a critical role in various signaling pathways associated with cancer progression and metastasis. The compound's structure suggests that it may act as a multikinase inhibitor, similar to other compounds that have shown efficacy against vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant antiviral properties. The presence of the pyrazole moiety in this compound may enhance its ability to inhibit viral replication, particularly against RNA viruses . In vitro studies have shown that related compounds can effectively inhibit reverse transcriptase activity, suggesting potential applications in antiviral therapies .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, it showed comparable efficacy to established anticancer agents in preclinical models.

Case Studies

  • Case Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.
  • Case Study on Hepatocellular Carcinoma : In another study involving HepG2 cells, the compound demonstrated significant apoptosis induction via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.

Summary of Biological Activities

The following table summarizes key biological activities reported for this compound:

Activity TypeObservationsReference
Cytotoxicity IC50 ~ 12 µM against A549 lung cancer cells
Antiviral Inhibition of reverse transcriptase activity
Apoptosis Induction Increased cytochrome c release in HepG2 cells

Q & A

Basic Research Question: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintain temperatures between 60–80°C during nucleophilic substitution to minimize side reactions (e.g., hydrolysis of the thioether group) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction kinetics .
  • Catalyst choice : Employ coupling agents like EDCI/HOBt for amide bond formation to improve efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures removal of unreacted pyrazole or pyrimidine precursors .

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